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Compound of Interest

Compound Name: Gumelutamide

Cat. No.: B12397225

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and preclinical
profile of Gumelutamide (also known as TAS3681), a novel non-steroidal antiandrogen agent.
Developed for researchers, scientists, and drug development professionals, this document
synthesizes available data on its mechanism of action, binding affinity, and cellular activity,
offering a foundational resource for further investigation.

Core Chemical Structure and Properties

Gumelutamide is classified as a tetrahydropyridopyrimidine compound.[1] Its chemical identity
is defined by the following characteristics:

Property Value Source

Molecular Formula C22H21CIN6O PubChem

2-chloro-4-[4-[[5-(2-
hydroxypropan-2-yl)-2-

IUPAC Name pyridinyllamino]-6,8-dihydro- PubChem
5H-pyrido[3,4-d]pyrimidin-7-

yllbenzonitrile

CAS Number 1831085-48-3 ProbeChem

Molecular Weight 420.90 g/mol ProbeChem
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Mechanism of Action: A Pure Androgen Receptor
Antagonist

Gumelutamide functions as a potent and selective pure antagonist of the Androgen Receptor
(AR).[2] Its primary mechanism involves competitively binding to the AR, thereby inhibiting the
transcriptional activity induced by androgens.[2] This antagonistic action is crucial in the context
of prostate cancer, where aberrant AR signaling is a key driver of disease progression.

A significant feature of Gumelutamide is its ability to downregulate the protein levels of both
full-length AR (AR-FL) and its splice variants (AR-Vs), including AR-V7.[2] This dual action
suggests a potential advantage in overcoming resistance mechanisms that can emerge with

other antiandrogen therapies.

Gumelutamide's Dual AR Antagonism
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Gumelutamide's dual inhibitory action on AR signaling.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on
Gumelutamide (TAS3681).

Binding Affinity and In Vitro Potency
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Cell Line /
Parameter . Value Reference
Condition
Ki (Wild-Type AR) - 7.39 nM [2]
Ki (AR T878A mutant) - 23.8 nM
IC50 (AR
o COS-7 cells 52.7 nM
Transactivation)
IC50 (AR
o VCaP cells 60.9 nM
Transactivation)
IC50 (Cell
LNCaP cells 18 nM

Proliferation)

In Vivo Efficacy

Animal Model Treatment Outcome Reference

Enzalutamide- )
] 7.5, 15, or 22.5 mg/kg,  Suppression of tumor
resistant PCa i )
oral, twice daily growth
xenograft

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings.
The following outlines the probable protocols for the key experiments cited.

Androgen Receptor (AR) Transactivation Assay

This assay likely measures the ability of Gumelutamide to inhibit androgen-induced AR
activity.

e Cell Culture: COS-7 and VCaP cells are cultured in appropriate media supplemented with
fetal bovine serum and antibiotics.

o Transfection: Cells are transiently transfected with a reporter plasmid containing an
androgen-responsive element (ARE) linked to a luciferase gene, along with an AR
expression vector.
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o Treatment: Transfected cells are treated with a fixed concentration of an androgen (e.g.,
dihydrotestosterone, DHT) and varying concentrations of Gumelutamide.

o Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase
activity is measured using a luminometer.

» Data Analysis: The IC50 value is calculated as the concentration of Gumelutamide that
causes a 50% reduction in the androgen-induced luciferase activity.
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Workflow for the AR Transactivation Assay.

LNCaP Cell Proliferation Assay

This assay assesses the effect of Gumelutamide on the growth of androgen-sensitive prostate
cancer cells.
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o Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density and
allowed to attach overnight.

o Treatment: The cells are then treated with various concentrations of Gumelutamide in the
presence of DHT.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or
WST-1, which quantifies the metabolic activity of living cells.

o Data Analysis: The IC50 value is determined as the concentration of Gumelutamide that
inhibits cell proliferation by 50%.

Enzalutamide-Resistant Prostate Cancer Xenograft
Model

This in vivo model evaluates the efficacy of Gumelutamide in a setting that mimics clinical
resistance.

o Cell Implantation: Enzalutamide-resistant prostate cancer cells are subcutaneously injected
into immunocompromised mice.

e Tumor Growth: Tumors are allowed to grow to a palpable size.

o Treatment Administration: Mice are randomized into treatment and control groups. The
treatment group receives oral doses of Gumelutamide (e.g., 7.5, 15, or 22.5 mg/kg, twice
daily).

e Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the
study.

o Endpoint Analysis: At the end of the study, tumors are excised and may be used for further
analysis (e.g., Western blotting for AR levels).

Synthesis of Gumelutamide
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While a detailed, step-by-step synthesis protocol for Gumelutamide is not publicly available in
peer-reviewed literature, its structure as a tetrahydropyridopyrimidine derivative suggests a
multi-step synthetic route. The synthesis would likely involve the construction of the core
heterocyclic ring system followed by the addition of the substituted benzonitrile and
pyridinylamino moieties. The synthesis of related tetrahydropyridopyrimidine compounds often
involves condensation reactions and the use of catalysts. A probable patent detailing the
synthesis is W02022212631A1.

Conclusion

Gumelutamide presents a promising profile as a potent and selective pure androgen receptor
antagonist with a dual mechanism of action that includes the downregulation of both full-length
and splice-variant AR. The preclinical data indicate significant in vitro and in vivo activity,
warranting further investigation into its clinical potential for the treatment of prostate cancer,
particularly in cases of resistance to existing therapies. This guide provides a comprehensive
overview of the current understanding of Gumelutamide's chemical structure and preclinical
pharmacology, serving as a valuable resource for the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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